molecular formula C26H23ClFN3O3 B11321231 4-[1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)-2-pyrrolidinone CAS No. 1018163-45-5

4-[1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)-2-pyrrolidinone

Cat. No.: B11321231
CAS No.: 1018163-45-5
M. Wt: 479.9 g/mol
InChI Key: WDOQUYYUENYVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[3-(2-CHLOROPHENOXY)-2-HYDROXYPROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a pyrrolidin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(2-CHLOROPHENOXY)-2-HYDROXYPROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE typically involves multi-step organic reactions. One common method involves the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines . The process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of specific oxidants and additives can be tuned to optimize the selectivity and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(2-CHLOROPHENOXY)-2-HYDROXYPROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-{1-[3-(2-CHLOROPHENOXY)-2-HYDROXYPROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{1-[3-(2-CHLOROPHENOXY)-2-HYDROXYPROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[3-(2-CHLOROPHENOXY)-2-HYDROXYPROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-FLUOROPHENYL)PYRROLIDIN-2-ONE stands out due to its combination of structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

1018163-45-5

Molecular Formula

C26H23ClFN3O3

Molecular Weight

479.9 g/mol

IUPAC Name

4-[1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(2-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C26H23ClFN3O3/c27-19-7-1-6-12-24(19)34-16-18(32)15-31-23-11-5-3-9-21(23)29-26(31)17-13-25(33)30(14-17)22-10-4-2-8-20(22)28/h1-12,17-18,32H,13-16H2

InChI Key

WDOQUYYUENYVGN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.